molecular formula C19H15ClN6O2S B11270587 4-chloro-N-{3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide

4-chloro-N-{3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide

Cat. No.: B11270587
M. Wt: 426.9 g/mol
InChI Key: JELCMDMGZKIEQS-UHFFFAOYSA-N
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Description

4-chloro-N-{3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a thiadiazole ring, and a benzamide moiety, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-{3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide typically involves a multi-step process The initial step often includes the formation of the triazole ring through a cycloaddition reaction between an azide and an alkyneThe final step involves the coupling of the benzamide moiety to the triazole-thiadiazole intermediate under suitable reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction parameters and the implementation of purification techniques like recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-{3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloro-N-{3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-N-{3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects. Additionally, the compound may interact with cellular signaling pathways, influencing processes like apoptosis and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-{3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide is unique due to the combination of its triazole and thiadiazole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials .

Properties

Molecular Formula

C19H15ClN6O2S

Molecular Weight

426.9 g/mol

IUPAC Name

4-chloro-N-[3-[1-(4-methoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide

InChI

InChI=1S/C19H15ClN6O2S/c1-11-16(23-25-26(11)14-7-9-15(28-2)10-8-14)17-21-19(29-24-17)22-18(27)12-3-5-13(20)6-4-12/h3-10H,1-2H3,(H,21,22,24,27)

InChI Key

JELCMDMGZKIEQS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)OC)C3=NSC(=N3)NC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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